3-Acetyl-1-propanol

Physical organic chemistry Mass spectrometry Proton affinity

3-Acetyl-1-propanol (systematically 5-hydroxypentan-2-one; also referred to as γ-acetopropanol or acetopropyl alcohol) is a C5 bifunctional compound bearing a methyl ketone at position 2 and a primary alcohol at position 5. It is a colourless, water-miscible liquid (bp 144–145 °C/100 mmHg, d 1.007 g/mL, n20/D 1.437) and exists as an equilibrium mixture of monomer and cyclic dimer at ambient temperature.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 1071-73-4
Cat. No. B125399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-1-propanol
CAS1071-73-4
Synonyms1-Hydroxy-4-pentanone;  3-Acetyl-1-propanol;  γ-Acetopropyl Alcohol;  4-Oxo-1-pentanol;  5-Hydroxy-2-pentanone;  5-Hydroxy-n-pentan-2-one;  NSC 19158;  NSC 33940;  γ-Acetopropanol
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(=O)CCCO
InChIInChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3
InChIKeyJSHPTIGHEWEXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-1-propanol (CAS 1071-73-4): A Bifunctional C5 Keto-Alcohol Pharmaceutical Intermediate


3-Acetyl-1-propanol (systematically 5-hydroxypentan-2-one; also referred to as γ-acetopropanol or acetopropyl alcohol) is a C5 bifunctional compound bearing a methyl ketone at position 2 and a primary alcohol at position 5 [1]. It is a colourless, water-miscible liquid (bp 144–145 °C/100 mmHg, d 1.007 g/mL, n20/D 1.437) and exists as an equilibrium mixture of monomer and cyclic dimer at ambient temperature . Industrially, it serves as a critical intermediate in the manufacture of the antimalarial drug chloroquine phosphate and vitamin B1 (thiamine) [2], and is increasingly valued as a bio-derived platform chemical accessible via catalytic hydrogenation of biomass-derived 2-methylfuran or furfural [3].

Why 3-Acetyl-1-propanol Cannot Be Replaced by Shorter-Chain Keto-Alcohols or Halogenated Analogs in Critical Syntheses


The specific spacing of five carbon atoms between the ketone carbonyl and the terminal hydroxyl group in 3-acetyl-1-propanol is essential for its dual reactivity profile. Shorter-chain analogs (e.g., 4-hydroxy-2-butanone, C4) lack the requisite chain length for the intramolecular cyclisation and dehydration pathways exploited in chloroquine side-chain construction [1]. The halogenated alternative 5-chloro-2-pentanone, while also employed in chloroquine routes, introduces a chlorine leaving group that necessitates additional substitution steps and generates halide waste streams, whereas 3-acetyl-1-propanol's hydroxyl group can be directly elaborated without halogenation–dehalogenation sequences . Furthermore, 3-acetyl-1-propanol's unique monomer–dimer equilibrium imparts distinct reactivity in enzymatic transformations—it is a recognised substrate for alcohol dehydrogenase, enabling direct entry into didesethyl chloroquine metabolite synthesis, a pathway inaccessible to the chloro analog . The quantitative evidence below substantiates why procurement decisions cannot rely on in-class substitution without compromising yield, atom economy, or downstream versatility.

Quantitative Differentiation Evidence for 3-Acetyl-1-propanol Against Closest Analogs


Evidence 1: Protonation-Induced Dehydration — A Unique Gas-Phase Reactivity Differentiator vs. 4-Hydroxy-2-butanone

In a systematic FT-ICR and HPMS study of hydroxycarbonyl gas-phase basicities by Bouchoux et al. (2005), 4-hydroxy-2-butanone (compound 5) yielded reproducible experimental GB values (FT-ICR GB = 838.0 kJ/mol; HPMS PA = 842.1 kJ/mol). By contrast, no meaningful experimental data could be obtained for 5-hydroxy-2-pentanone (compound 6) because protonation triggered rapid dehydration, producing an intense fragment at m/z 85 that rendered equilibrium constant determination impossible [1]. This facile dehydration is a direct consequence of the 1,5-relationship between the ketone and hydroxyl groups, which enables formation of a stable dihydropyran cation upon protonation—a pathway structurally inaccessible to the 1,4-related 4-hydroxy-2-butanone [1]. This differential stability/reactivity profile has direct implications for selecting hydroxy-ketone intermediates in acid-catalysed cyclisation and dehydration strategies.

Physical organic chemistry Mass spectrometry Proton affinity Intramolecular dehydration

Evidence 2: Catalyst-Dependent Synthesis Yield — Pd@HZSM-5 Delivers 90.3% 3-AP Yield vs. 40–54% for Traditional Sylvane Hydrogenation

The catalytic hydrogenation–hydration of 2-methylfuran (2-MF) to 3-acetyl-1-propanol (3-AP) has been extensively optimised. The traditional PdCl₂ batch process operating at 0.049–0.245 MPa and 16–34 °C achieves product yields after neutralisation and purification of only 40–54 wt% based on sylvane [1]. In contrast, the encapsulated Pd@HZSM-5 catalyst reported by Fu et al. (2022) achieved a 3-AP yield of 90.3% at ~100% conversion of 2-MF, representing the highest yield reported to date [2]. A parallel study by Li et al. (2025) demonstrated that Pd catalysts supported on Nb₂O₅-γ-Al₂O₃ composite oxide increased 3-AP yield from 60.6% (on pure γ-Al₂O₃ support) to 82.7%, with significantly improved cyclic stability [3]. A continuous fixed-bed process patented by Shandong Yinuo Biomass Materials Co. (CN110052049A) achieved an isolated product yield of 85.3% at 25–30 °C and 0.30 MPa H₂ using a Pd-based fixed-bed catalyst [4]. These data collectively demonstrate that modern bifunctional catalyst systems increase 3-AP manufacturing yield by approximately 2-fold relative to legacy batch technology, directly impacting procurement cost and supply reliability.

Heterogeneous catalysis Biomass valorisation 2-Methylfuran hydrogenation Pd@Zeolite Process intensification

Evidence 3: Monomer–Dimer Equilibrium as a Quality and Reactivity Determinant Absent in Shorter-Chain Keto-Alcohols

Commercial 3-acetyl-1-propanol is consistently supplied as a 'mixture of monomer and dimer' . The dimeric form is a cyclic hemiketal generated by intramolecular nucleophilic addition of the γ-hydroxyl group to the ketone carbonyl, a process driven by the favourable formation of a six-membered ring. This equilibrium is a direct consequence of the 1,5-bifunctional spacing and is not observed to a comparable extent for the 1,4-spaced analog 4-hydroxy-2-butanone, which would require formation of a less favourable five-membered hemiacetal [1]. The monomer/dimer ratio influences the compound's effective molecular weight, refractive index, boiling point, and reactivity in downstream transformations. Vendor purity specifications typically report 95–96% (oxime formation titration) for the monomer–dimer mixture, while a separate 60% purity grade reflects a different equilibrium composition . For procurement, the monomer–dimer ratio must be specified and verified by the end user, as it directly impacts stoichiometric calculations and reaction kinetics in pharmaceutical intermediate use.

Monomer-dimer equilibrium Hemiketal formation Quality control Chemical stability Procurement specification

Evidence 4: Dual Pharmaceutical Intermediate — Simultaneous Access to Chloroquine and Vitamin B1 Differentiates 3-AP from Single-Use Analogs

3-Acetyl-1-propanol is a registered intermediate for two distinct essential medicines: the antimalarial chloroquine phosphate (and its derivatives including hydroxychloroquine, mepacrine, plasmoquine, and quinocide) and vitamin B1 (thiamine) [1]. In the chloroquine synthesis pathway, 3-AP provides the aliphatic side chain containing the critical 4-amino-1-methylbutylamino motif following reductive amination . In vitamin B1 synthesis, it contributes the 5-carbon hydroxyketone portion of the thiazole ring system [1]. By contrast, the commonly considered alternative 5-chloro-2-pentanone is employed exclusively for the chloroquine pathway and has no documented role in vitamin B1 manufacture . This dual-application utility means that 3-acetyl-1-propanol procurement serves two independent pharmaceutical supply chains, providing demand diversification that reduces supply risk for both end-use markets.

Pharmaceutical intermediate Chloroquine phosphate Vitamin B1 Thiamine synthesis API supply chain

Evidence 5: Bio-Renewable Feedstock Compatibility — 3-AP from 2-Methylfuran vs. Petrochemical-Dependent Analogs

3-Acetyl-1-propanol can be synthesised entirely from biomass-derived platform chemicals: 2-methylfuran (from furfural, itself derived from hemicellulose) or directly from furfural via hydrogenation–rearrangement [1]. Ru/H-beta catalysts convert furfural into 3-AP at 81% yield under mild conditions (80 °C, 1 MPa H₂), and a one-pot cascade from xylan (the most abundant hemicellulose) to 3-AP achieves 31% yield [2]. The Zn-impregnated PdZn/TS-1 catalyst achieves 80.6% 2-MF conversion and 69.1% 3-AP yield [3]. In contrast, 5-chloro-2-pentanone is produced from petrochemical feedstocks via chlorination of 2-pentanone, and levulinic acid—while also bio-derived—has a carboxylic acid terminus that precludes direct incorporation into the chloroquine aliphatic side chain without additional reduction steps. The bio-based production route for 3-AP aligns with growing pharmaceutical industry commitments to sustainable supply chains and offers potential cost advantages as biomass-derived furan platform chemicals reach commercial scale.

Biomass valorisation Green chemistry 2-Methylfuran Furfural Sustainable procurement

Evidence 6: Water Miscibility — Aqueous-Phase Processability vs. Water-Immiscible Halogenated and Higher Ketone Analogs

3-Acetyl-1-propanol is fully miscible with water at ambient temperature, a property that enables aqueous-phase hydrogenation processes (as demonstrated by the Pd@HZSM-5 catalytic system operating entirely in water [1]) and simplifies product workup in pharmaceutical intermediate manufacturing . By contrast, 5-chloro-2-pentanone is only sparingly soluble in water (soluble in benzene and ethanol) , necessitating organic solvents for its downstream reactions. Levulinic acid is water-soluble but its carboxylic acid functionality requires protection or activation before coupling. The combination of water miscibility with the neutral alcohol/ketone functionality of 3-acetyl-1-propanol permits direct use in aqueous enzymatic transformations—it is a known substrate for alcohol dehydrogenase —without the pH adjustment, phase-transfer catalysis, or organic co-solvents required for the halogenated or acidic alternatives.

Solubility Aqueous-phase synthesis Green solvent Process chemistry Physical property

Optimal Application Scenarios for 3-Acetyl-1-propanol Based on Quantified Differentiation Evidence


Scenario 1: Antimalarial API Manufacturing Requiring a Non-Halogenated Side-Chain Intermediate

In the multi-step synthesis of chloroquine phosphate, hydroxychloroquine, and related 4-aminoquinoline antimalarials, 3-acetyl-1-propanol provides the aliphatic side-chain precursor containing a primary alcohol that can be directly converted to the requisite amine via reductive amination, without the halogenation–amination sequence required by 5-chloro-2-pentanone. The water miscibility of 3-AP permits aqueous-phase reactions that avoid halogenated solvent use, aligning with ICH Q3C residual solvent guidelines. Procurement of 3-AP with a verified monomer–dimer specification (≥95%, oxime formation basis) is critical for accurate stoichiometric control in GMP manufacturing.

Scenario 2: Sustainable Vitamin B1 (Thiamine) Production from Bio-Based Feedstocks

Vitamin B1 manufacturers can source 3-acetyl-1-propanol derived entirely from biomass feedstocks (2-methylfuran or furfural), leveraging the demonstrated 81% yield from furfural over Ru/H-beta catalysts [1]. This bio-based route offers a lower carbon footprint compared to petrochemical-derived intermediates and addresses growing consumer and regulatory demand for sustainably sourced pharmaceutical ingredients. The dual-use nature of 3-AP means that production capacity investment benefits both the antimalarial and vitamin supply chains simultaneously [2].

Scenario 3: Acid-Catalysed Heterocycle Synthesis Exploiting 1,5-Keto-Alcohol Intramolecular Cyclisation

Researchers designing synthetic routes to tetrahydrofuran, dihydropyran, or related oxygen heterocycles can exploit the unique propensity of 3-acetyl-1-propanol for acid-catalysed intramolecular cyclisation and dehydration—a reactivity profile documented by Bouchoux et al. (2005), who observed rapid dehydration upon protonation in the gas phase [3]. This reactivity is structurally inaccessible to the shorter-chain analog 4-hydroxy-2-butanone, which would require formation of a strained five-membered ring. The monomer–dimer equilibrium must be accounted for in reaction stoichiometry, as the dimeric form represents a 'masked' ketone that may require pre-equilibration under acidic conditions prior to cyclisation.

Scenario 4: Enzymatic Synthesis of Chloroquine Metabolites (Didesethyl Chloroquine) for Pharmacokinetic Studies

3-Acetyl-1-propanol is a documented substrate for alcohol dehydrogenase , enabling the enzymatic synthesis of didesethyl chloroquine (D440960), a key chloroquine metabolite required for ADME and bioequivalence studies. This enzymatic route provides a direct, single-step entry to the metabolite that avoids multi-step chemical synthesis from chloroquine itself. The water miscibility of 3-AP facilitates homogeneous aqueous enzymatic reaction conditions without the need for organic co-solvents that might denature the dehydrogenase enzyme. This application is unique to the hydroxy-ketone form; the chloro analog 5-chloro-2-pentanone cannot serve as a dehydrogenase substrate.

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